BPH-1358 Free Base: Mechanism of Action & FPPS Inhibition
BPH-1358 Free Base: Mechanism of Action & FPPS Inhibition
This guide provides an in-depth technical analysis of BPH-1358, focusing on its unique mechanism as a lipophilic, non-bisphosphonate inhibitor of Farnesyl Diphosphate Synthase (FPPS).
A Technical Guide for Drug Development & Structural Biology
Executive Summary
BPH-1358 represents a paradigm shift in the inhibition of Farnesyl Diphosphate Synthase (FPPS) , a key regulatory enzyme in the mevalonate pathway. Unlike clinical nitrogen-containing bisphosphonates (N-BPs) such as zoledronate or risedronate, which are highly polar and bone-seeking, BPH-1358 is a lipophilic diamidine .
Its mechanism of action is distinct: it bypasses the conserved magnesium-dependent allylic site (S1) favored by bisphosphonates and instead occupies a hydrophobic tunnel comprised of the homoallylic site (S2), the allosteric site (S3), and a novel cryptic pocket (S4). This "pocket-hopping" binding mode enables BPH-1358 to target soft-tissue tumors and parasitic protozoa (Trypanosoma brucei) where traditional bisphosphonates have poor bioavailability.
Molecular Architecture
Chemical Identity
-
Chemical Class: Bis-amidine / Diamidine
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IUPAC Name: N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide.[2]
-
Formulation Note: Often synthesized as a dihydrochloride salt for solubility in aqueous assays, the free base form is critical for membrane permeability, allowing passive diffusion into non-calcified tissues (soft tissue tumors).
Physicochemical Properties
| Property | BPH-1358 (Free Base) | Bisphosphonates (e.g., Zoledronate) |
| Charge at pH 7.4 | Cationic (Amidine groups) | Highly Anionic (Phosphonate groups) |
| Bone Affinity | Low / Negligible | High (Hydroxyapatite binding) |
| Membrane Permeability | High (Lipophilic) | Very Low (Requires fluid-phase endocytosis) |
| Primary Target Tissue | Soft tissues, Parasites | Bone, Osteoclasts |
Mechanism of Action: The "Pocket Hopping" Modality
The Classical vs. Novel Inhibition Model
To understand BPH-1358, one must contrast it with the standard of care.
-
Classical (N-BPs): Bind to the Allylic Site (S1) . They mimic the dimethylallyl diphosphate (DMAPP) carbocation intermediate. Their phosphonate groups chelate three
ions coordinated by the conserved -rich motifs ( ). -
Novel (BPH-1358): Binds to the Homoallylic (S2) + Allosteric (S3) + Cryptic (S4) sites. It does not rely on the
cluster.
Structural Binding Details (Human FPPS)
Crystallographic studies (e.g., Liu et al., ACS Med.[3] Chem. Lett. 2015) reveal that BPH-1358 stabilizes a unique conformational state of hFPPS.
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S2 Occupation (Homoallylic): One amidine terminus anchors near the IPP binding site (S2), interacting with residues typically involved in isopentenyl diphosphate binding.
-
S3 Occupation (Allosteric): The central linker spans the allosteric pocket (S3), previously identified as a binding site for non-competitive inhibitors.
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S4 Extension (Cryptic Pocket): The distal phenyl-amidine moiety extends into a previously uncharacterized hydrophobic cleft, termed S4 . This site is created by the displacement of side chains (e.g., Phe239, Leu244) in the closed conformation.
Thermodynamic Drivers
The binding is driven primarily by hydrophobic effects and shape complementarity rather than the electrostatic forces that dominate bisphosphonate binding. This makes BPH-1358 less susceptible to resistance mutations in the aspartate-rich motif.
Pathway Visualization
The following diagram illustrates the Mevalonate Pathway and the distinct inhibition point of BPH-1358 compared to N-BPs.
Caption: Schematic of the Mevalonate pathway highlighting the differential inhibition modes of BPH-1358 (Allosteric/Hydrophobic) versus Bisphosphonates (Active Site/Electrostatic).
Biological Implications[4][5][6]
Downstream Effects
Inhibition of FPPS by BPH-1358 leads to the depletion of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP).[4]
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Loss of Prenylation: Ras, Rho, and Rab GTPases remain unprenylated (cytosolic) and inactive.
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Apoptosis: The accumulation of upstream IPP and the loss of survival signaling (via Ras/ERK pathways) triggers apoptosis in tumor cells.
-
Immunomodulation: In some contexts, accumulated IPP can activate
T-cells, although this is more characteristic of N-BPs in bone.
Therapeutic Windows
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Oncology: Potential for treating non-skeletal malignancies (e.g., breast, lung, prostate soft-tissue metastases) where N-BPs have limited efficacy due to poor cellular uptake.
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Parasitology: BPH-1358 and its analogs show potent activity against Trypanosoma brucei (Sleeping Sickness) and T. cruzi (Chagas disease) by targeting the parasitic FPPS homolog.
Experimental Protocols
Protocol A: FPPS Inhibition Assay (In Vitro)
Purpose: To determine the
Reagents:
-
Recombinant hFPPS (purified).
-
Substrates:
-IPP (Isopentenyl diphosphate) and GPP (Geranyl diphosphate). -
Buffer: 50 mM Tris-HCl (pH 7.7), 1 mM
, 0.5 mM TCEP (reducing agent), 0.1% Triton X-100 (to prevent aggregation of lipophilic inhibitors).
Workflow:
-
Preparation: Dilute BPH-1358 (from DMSO stock) into assay buffer to achieve a concentration range (e.g., 1 nM to 10
M). -
Pre-incubation: Incubate hFPPS (10-50 ng) with inhibitor for 10 minutes at 37°C. Note: Pre-incubation is critical for detecting slow-binding or conformational-change inducing inhibitors.
-
Initiation: Add substrate mix (
-IPP and GPP). -
Reaction: Incubate for 15-30 minutes at 37°C.
-
Termination: Stop reaction with HCl/Methanol.
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Extraction: Extract the product (
-FPP) using hexane. -
Quantification: Measure radioactivity in the hexane phase using liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol B: Crystallization of hFPPS-BPH-1358 Complex
Purpose: To validate the S2-S3-S4 binding mode.
Method: Hanging Drop Vapor Diffusion.
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Protein: Concentrate hFPPS to ~10-15 mg/mL.
-
Ligand Addition: Add BPH-1358 (2 mM final) and
(2 mM). Note: Even though BPH-1358 is Mg-independent, Mg is often included to maintain protein stability. -
Reservoir Solution: 0.1 M HEPES (pH 7.5), 20-25% PEG 3350, 0.2 M Ammonium Acetate.
-
Setup: Mix 1
L protein-ligand complex with 1 L reservoir solution on a siliconized cover slip. Seal over the reservoir. -
Incubation: Store at 20°C. Crystals typically appear within 3-7 days.
-
Validation: Collect X-ray diffraction data (synchrotron source recommended) and solve structure using Molecular Replacement (PDB: 1ZW5 as search model). Look for
density in the S2/S3/S4 regions.
Structural Visualization: The Binding Interface
Caption: Abstract representation of BPH-1358 binding topology. The inhibitor bypasses S1 and occupies the contiguous S2-S3-S4 channel.
References
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Liu, Y. L., Cao, R., Wang, Y., & Oldfield, E. (2015). Farnesyl Diphosphate Synthase Inhibitors with Unique Ligand-Binding Geometries.[5] ACS Medicinal Chemistry Letters, 6(3), 349–354.[5]
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[Link]
-
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Zhang, Y., et al. (2012). HIV-1 Integrase Inhibitor-Inspired Antibacterials Targeting Isoprenoid Biosynthesis.[3] ACS Medicinal Chemistry Letters, 3(5), 402–406.[3]
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[Link]
-
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Montalvetti, A., et al. (2001). Bisphosphonates are potent inhibitors of Trypanosoma cruzi farnesyl pyrophosphate synthase. Journal of Biological Chemistry, 276(36), 33930–33937.
-
[Link]
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Park, J., et al. (2017). Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product.
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[Link]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitor-Inspired Antibacterials Targeting Isoprenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyl diphosphate synthase inhibitors with unique ligand-binding geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
